molecular formula C9H10BrNO2 B13775375 2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide

2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide

Katalognummer: B13775375
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: QRPBWYZZCFPOJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-(2-hydroxybenzyl)acetamide is an organic compound that features a bromine atom, a hydroxybenzyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxybenzyl)acetamide typically involves the reaction of 2-hydroxybenzylamine with bromoacetyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for 2-bromo-N-(2-hydroxybenzyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(2-hydroxybenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include benzaldehyde derivatives.

    Reduction: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(2-hydroxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-hydroxybenzyl)acetamide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybenzyl group can interact with aromatic residues in proteins, enhancing binding affinity. The amide group can form hydrogen bonds with biological targets, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromoacetamide: Similar structure but lacks the hydroxybenzyl group.

    N-(2-Hydroxybenzyl)acetamide: Similar structure but lacks the bromine atom.

    2-Chloro-N-(2-hydroxybenzyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-N-(2-hydroxybenzyl)acetamide is unique due to the presence of both the bromine atom and the hydroxybenzyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C9H10BrNO2

Molekulargewicht

244.08 g/mol

IUPAC-Name

2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide

InChI

InChI=1S/C9H10BrNO2/c10-5-9(13)11-6-7-3-1-2-4-8(7)12/h1-4,12H,5-6H2,(H,11,13)

InChI-Schlüssel

QRPBWYZZCFPOJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC(=O)CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.